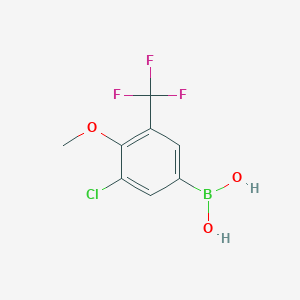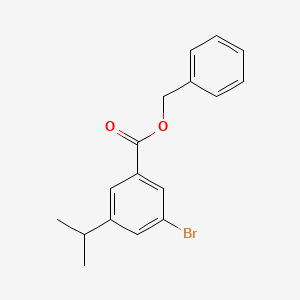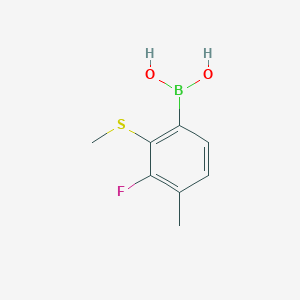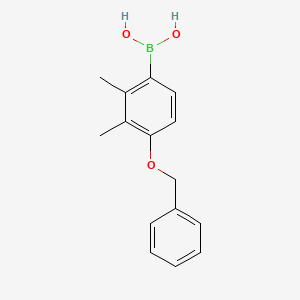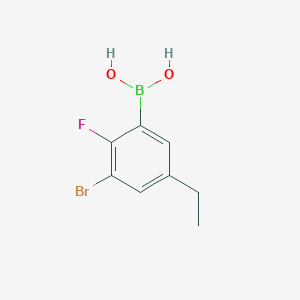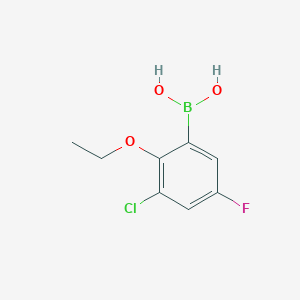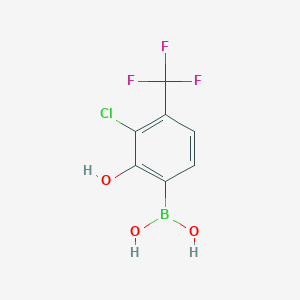
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It is a solid substance with a molecular weight of 224.373 Da . It is also known by its IUPAC name 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a chloro group, a hydroxy group, and a trifluoromethyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in direct arylation reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature between 2-8°C .科学的研究の応用
Catalysis and Organic Synthesis
Dehydrative Amidation : Phenylboronic acids, including derivatives like 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, have been identified as effective catalysts for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, showcasing the compound's role in facilitating complex organic transformations (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Aromatic C-H Silylation : The compound's structural analogs are used as ortho-directing agents in ruthenium-catalyzed aromatic C-H silylation, demonstrating its utility in selective functionalization of arylboronic acids. This process enables the regioselective silylation at ortho-positions of phenylboronic acids with various para-substituents, proving its versatility in synthetic chemistry (H. Ihara & M. Suginome, 2009).
Material Science
- Polymer Synthesis : Research into novel polyimides derived from fluorinated aromatic diamines, where this compound may serve as a precursor, highlights its application in creating materials with exceptional thermal stability and mechanical properties. This underscores the compound's role in advancing materials science, particularly in the development of high-performance polymers (D. Yin et al., 2005).
Analytical Chemistry
- Capillary Gas Chromatography : Phenylboronic acid derivatives, similar to this compound, are utilized in analytical chemistry for the determination of specific compounds, such as 3-chloropropane-1,2-diol in hydrolyzed vegetable proteins. This application showcases the compound's utility in enhancing detection and quantification methods in complex matrices (W. Plantinga, W. G. V. Toorn, & G. V. D. Stegen, 1991).
Safety and Hazards
特性
IUPAC Name |
[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3(7(10,11)12)1-2-4(6(5)13)8(14)15/h1-2,13-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQNBPYEREKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)Cl)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173807 |
Source


|
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-08-9 |
Source


|
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

